molecular formula C8H9BrN2O2 B6161183 5-bromo-N,4-dimethyl-2-nitroaniline CAS No. 1805113-10-3

5-bromo-N,4-dimethyl-2-nitroaniline

Cat. No.: B6161183
CAS No.: 1805113-10-3
M. Wt: 245.1
InChI Key:
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Description

5-bromo-N,4-dimethyl-2-nitroaniline is an organic compound belonging to the family of nitroanilines. It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to an aniline ring. This compound is primarily used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-bromo-N,4-dimethyl-2-nitroaniline can be synthesized through the electrophilic aromatic substitution reaction of N,N-dimethyl-4-nitroaniline with bromine in the presence of a strong acid catalyst. The reaction proceeds as follows:

    Nitration: The nitration of N,N-dimethylaniline to form N,N-dimethyl-4-nitroaniline.

    Bromination: The bromination of N,N-dimethyl-4-nitroaniline in the presence of a strong acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and bromination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,4-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: The reduction of this compound yields 5-bromo-N,4-dimethyl-2-phenylenediamine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N,4-dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N,4-dimethyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atom and methyl groups can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-nitroaniline: Similar structure but lacks the dimethyl groups.

    5-methyl-2-nitroaniline: Similar structure but lacks the bromine atom.

    2,6-dibromo-4-nitroaniline: Contains two bromine atoms and a nitro group.

Uniqueness

5-bromo-N,4-dimethyl-2-nitroaniline is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

1805113-10-3

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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